molecular formula C15H17ClN4O5S2 B11410507 2-Methylpropyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11410507
M. Wt: 432.9 g/mol
InChI Key: HGVRBAJEMGCCTI-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole carboxylates This compound is characterized by its complex molecular structure, which includes a thiazole ring, a pyrimidine ring, and various functional groups such as chloro, methanesulfonyl, and amido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring and the subsequent addition of functional groups. Common reagents used in these reactions include thionyl chloride, methanesulfonyl chloride, and various amines. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The chloro and methanesulfonyl groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could be investigated as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the chloro and methanesulfonyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole carboxylates and pyrimidine derivatives, such as:

  • 2-METHYLPROPYL 2-(5-CHLORO-2-METHYLTHIAZOLE-4-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • 2-METHYLPROPYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-METHYL-1,3-OXAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of 2-METHYLPROPYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17ClN4O5S2

Molecular Weight

432.9 g/mol

IUPAC Name

2-methylpropyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17ClN4O5S2/c1-7(2)6-25-13(22)11-8(3)18-14(26-11)20-12(21)10-9(16)5-17-15(19-10)27(4,23)24/h5,7H,6H2,1-4H3,(H,18,20,21)

InChI Key

HGVRBAJEMGCCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C(=O)OCC(C)C

Origin of Product

United States

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